molecular formula C16H15Cl2N3O3 B5606485 4-[3-(3-chloro-5-isoxazolyl)propanoyl]-1-(2-chlorophenyl)-2-piperazinone

4-[3-(3-chloro-5-isoxazolyl)propanoyl]-1-(2-chlorophenyl)-2-piperazinone

Cat. No. B5606485
M. Wt: 368.2 g/mol
InChI Key: BVEBBZLJEGVNED-UHFFFAOYSA-N
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Description

The compound “4-[3-(3-chloro-5-isoxazolyl)propanoyl]-1-(2-chlorophenyl)-2-piperazinone” is a complex organic molecule. It contains several functional groups including an isoxazole ring, a piperazinone ring, and chlorophenyl groups. These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring could be formed via a cyclization reaction, the piperazinone ring could be formed via a ring-closing reaction, and the chlorophenyl groups could be introduced via a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and piperazinone rings would introduce rigidity into the structure, while the chlorophenyl groups could potentially participate in π-π stacking interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the chlorophenyl groups could undergo nucleophilic aromatic substitution reactions, the isoxazole ring could undergo reactions at the nitrogen atom, and the piperazinone ring could undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the isoxazole and piperazinone rings could increase the compound’s rigidity and potentially its melting point. The chlorophenyl groups could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-1-(2-chlorophenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-12-3-1-2-4-13(12)21-8-7-20(10-16(21)23)15(22)6-5-11-9-14(18)19-24-11/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEBBZLJEGVNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=CC(=NO2)Cl)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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